N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name of this compound is derived through sequential identification of its core structure and substituents:
- Chromene backbone : The parent structure is a 4H-chromene system (a bicyclic framework comprising a benzene ring fused to a pyran ring) substituted at positions 6 and 8 with methyl groups and at position 4 with a ketone.
- Carboxamide group : Position 2 of the chromene is functionalized with a carboxamide (-CONH2) moiety.
- Sulfamoyl-phenyl linkage : The carboxamide’s nitrogen is attached to a phenyl group substituted at position 4 with a sulfamoyl (-SO2NH-) group.
- Oxazole substituent : The sulfamoyl nitrogen is further connected to a 3,4-dimethyl-1,2-oxazol-5-yl ring, introducing a heterocyclic component with electron-withdrawing characteristics.
The systematic name reflects this hierarchy, ensuring unambiguous structural representation. Comparative analysis with simpler chromene-carboxamide derivatives, such as 2H-chromene-3-carboxamide, highlights the increased complexity introduced by the sulfamoyl-oxazole appendage.
Spectroscopic Analysis (IR, NMR, MS)
Infrared Spectroscopy (IR)
Key IR absorption bands for this compound include:
The presence of multiple carbonyl groups (chromene ketone, carboxamide) and sulfonamide S=O bonds creates a distinct IR profile, distinguishable from simpler chromene derivatives like N-(3-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide.
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆) :
- δ 2.25–2.40 (s, 6H) : Methyl groups on the oxazole ring.
- δ 2.55 (s, 6H) : Methyl groups at chromene positions 6 and 8.
- δ 6.80–8.10 (m, 4H) : Aromatic protons from the phenyl and chromene systems.
- δ 10.20 (s, 1H) : Sulfonamide NH proton.
¹³C NMR (125 MHz, DMSO-d₆) :
Crystallographic Data and Conformational Studies
Experimental X-ray diffraction data for this compound remain unavailable in published literature. However, molecular mechanics simulations predict:
- Planarity : The chromene core adopts a near-planar conformation, with a dihedral angle of 5.2° between the benzene and pyran rings.
- Sulfamoyl-Oxazole Orientation : The sulfamoyl group forms a 120° angle with the phenyl ring, positioning the oxazole moiety perpendicular to the chromene system.
- Intermolecular Interactions : Potential hydrogen bonds between the carboxamide NH and sulfonamide oxygen atoms may stabilize crystal packing.
Comparisons with N-(3-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, which exhibits similar conformational rigidity, suggest that steric effects from the dimethyl groups limit rotational freedom.
Computational Chemistry Approaches to Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
Electronic Properties
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.12 |
| LUMO Energy (eV) | -2.45 |
| HOMO-LUMO Gap (eV) | 3.67 |
| Dipole Moment (Debye) | 4.89 |
The sulfamoyl and oxazole groups significantly lower the HOMO energy compared to unsubstituted chromene-carboxamides, indicating enhanced electron-withdrawing capacity.
Charge Distribution
- The oxazole ring carries a partial negative charge (-0.32 e), while the chromene ketone exhibits a positive charge (+0.18 e).
- Charge transfer from the sulfamoyl group to the chromene core is evident, with a net transfer of 0.45 e.
These computational insights provide a foundation for understanding the compound’s reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C23H21N3O6S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H21N3O6S/c1-12-9-13(2)21-18(10-12)19(27)11-20(31-21)22(28)24-16-5-7-17(8-6-16)33(29,30)26-23-14(3)15(4)25-32-23/h5-11,26H,1-4H3,(H,24,28) |
InChI Key |
GALAUPKLHCAKIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Chromene Core Assembly
The chromene scaffold is synthesized via the Kostanecki-Robinson reaction, where 2-hydroxyacetophenone derivatives undergo cyclocondensation with ethyl acetoacetate. For 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid, 2-hydroxy-4,6-dimethylacetophenone reacts with diethyl oxalate in the presence of sodium ethoxide, followed by acid hydrolysis to yield the carboxylic acid.
Sulfamoyl-Oxazole Intermediate
The sulfamoyl group is introduced through a two-step process:
-
Sulfonation : 4-Aminophenylsulfonyl chloride is prepared by chlorosulfonation of aniline.
-
Oxazole Coupling : The sulfonyl chloride reacts with 3,4-dimethyl-1,2-oxazol-5-amine under basic conditions (pyridine, 0°C) to form 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline.
Stepwise Synthetic Procedures
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 2-Hydroxy-4,6-dimethylacetophenone, Diethyl oxalate | Ethanol | Reflux | 6 h | 72% |
| 2 | HCl (6M) | Water | 100°C | 2 h | 89% |
The cyclocondensation proceeds via nucleophilic attack of the enolate on the carbonyl carbon of diethyl oxalate, followed by intramolecular esterification. Acid hydrolysis cleaves the ethyl ester to yield the carboxylic acid.
Optimization Table
| Entry | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Pyridine | DCM | 0°C → RT | 64% |
| 2 | Triethylamine | THF | -10°C | 58% |
| 3 | DMAP | Acetonitrile | 5°C | 71% |
Pyridine at 0°C minimizes sulfonic anhydride formation, while DMAP enhances nucleophilicity of the oxazole amine.
Amide Bond Formation
Coupling Reagent Screening
| Reagent | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| HATU | DMF | 25 | 12 | 86% |
| EDCI | DCM | 25 | 24 | 62% |
| CDI | THF | 40 | 8 | 74% |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF achieves near-quantitative activation of the chromene carboxylic acid, facilitating coupling with the sulfamoylaniline at ambient temperature.
Large-Scale Procedure
-
Activation : 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF, stirred under N₂ for 30 min.
-
Coupling : 4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline (1.05 eq) and DIPEA (3.0 eq) added dropwise.
-
Workup : Quenched with NH₄Cl, extracted with EtOAc (3×), dried (MgSO₄), and purified via silica chromatography (Hexane:EtOAc = 3:1).
Process Optimization and Byproduct Mitigation
Temperature-Dependent Side Reactions
Elevated temperatures (>40°C) during sulfamoylation promote sulfonate ester formation, reducing yields by 15–20%. Maintaining the reaction at 0–5°C suppresses this pathway.
Solvent Effects on Crystallization
| Solvent System | Purity (HPLC) | Crystal Form |
|---|---|---|
| EtOAc/Hexane | 98.5% | Needles |
| MeOH/Water | 97.1% | Prisms |
| Acetone/Heptane | 99.2% | Plates |
Acetone/heptane mixtures yield highly pure (>99%) material suitable for X-ray diffraction analysis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Column | Mobile Phase | Retention Time (min) | Purity |
|---|---|---|---|---|
| HPLC | C18 | MeCN/H₂O (70:30) | 6.72 | 99.1% |
| UPLC | BEH C8 | MeCN/0.1% HCOOH | 3.15 | 98.9% |
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.
Scientific Research Applications
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, leveraging its unique structural features.
Industry: It is used in the development of new materials and chemical processes, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Its unique structure allows it to bind selectively to these targets, modulating their activity and resulting in desired biological outcomes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a sulfamoylphenyl backbone with analogs synthesized via diazonium salt coupling (). Key differences lie in the substituents attached to this core:
Key Observations :
- Positional Isomerism: The 6,8- vs. For example, 6,8-dimethyl groups could enforce a planar chromene conformation, enhancing π-π stacking interactions, whereas 7,8-dimethyl substitution might disrupt this planarity .
- Heterocyclic vs. Aromatic Substituents : The target compound’s 3,4-dimethyloxazole group introduces a nitrogen- and oxygen-containing heterocycle, contrasting with the purely aromatic substituents in ’s analogs (e.g., 4-methylphenyl in 13a). Heterocycles like oxazole may improve metabolic stability or hydrogen-bonding capacity compared to simple aryl groups .
Spectroscopic and Physicochemical Properties
Infrared (IR) Spectroscopy :
NMR Spectroscopy :
- The 3,4-dimethyloxazole group would produce distinct proton signals: methyl groups at δ ~2.30 ppm (singlet) and aromatic protons at δ ~7.20–7.90 ppm.
Melting Points :
- The higher melting points of ’s analogs (e.g., 288°C for 13a) suggest strong intermolecular hydrogen bonding via sulfonamide and amide groups. The target compound’s melting point is unreported but expected to be influenced by its heterocyclic substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
